![molecular formula C20H19N3O2 B6056555 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056555.png)
4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as EPP6, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. EPP6 belongs to the class of pyrazolopyridines, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can disrupt the signaling pathways that contribute to cancer growth, inflammation, and neurodegeneration.
Biochemical and physiological effects:
4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. In inflammation models, 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation. In neurodegenerative disease models, 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to protect neurons from oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to exhibit promising biological activities in a range of research areas. However, one limitation of 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one and its potential side effects.
Direcciones Futuras
There are several future directions for research on 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. One area of interest is the development of 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one-based drugs for cancer and inflammation. Additionally, more research is needed to understand the mechanism of action of 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one and its potential side effects. Finally, further studies are needed to explore the potential of 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in treating neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves a multistep process that starts with the formation of 2-ethoxybenzaldehyde and 2-aminopyridine. These two compounds are then reacted to form 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. The yield of this reaction is typically around 50-60%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to exhibit promising biological activities, making it a potential candidate for drug development. Some of the research areas where 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been studied include cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation in animal models. In neurodegenerative disease research, 4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to protect neurons from oxidative stress and improve cognitive function in animal models.
Propiedades
IUPAC Name |
4-(2-ethoxyphenyl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-25-16-11-7-6-10-14(16)15-12-17(24)21-20-18(15)19(22-23-20)13-8-4-3-5-9-13/h3-11,15H,2,12H2,1H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTXLZKMWKGJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

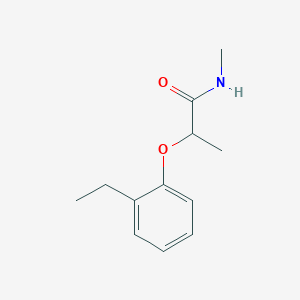
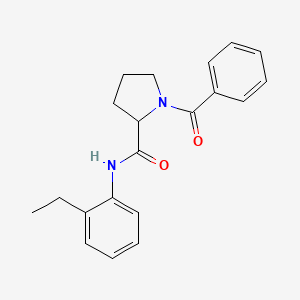
![5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B6056495.png)
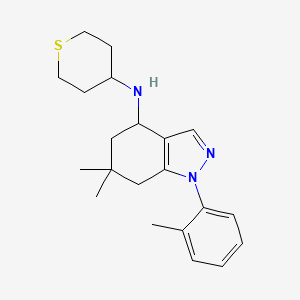
![1-(1-azepanyl)-3-(3-{[methyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6056504.png)
![2,2-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B6056507.png)
![N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6056512.png)
![3-[(benzylamino)sulfonyl]-4-fluorobenzoic acid](/img/structure/B6056520.png)
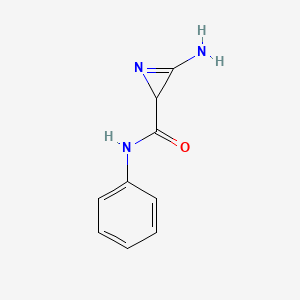
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B6056524.png)
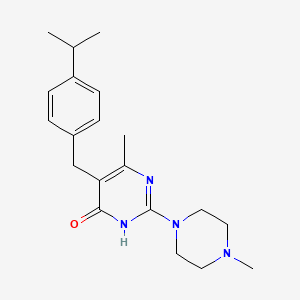
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6056531.png)
![7-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6056547.png)
![2-[(4-methoxybenzyl)thio]-5-[(3-methylbenzyl)thio]-1,3,4-thiadiazole](/img/structure/B6056580.png)